molecular formula C14H14ClNO2 B2624450 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1448031-18-2

2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide

Cat. No. B2624450
CAS RN: 1448031-18-2
M. Wt: 263.72
InChI Key: CBQOUNUZRXJAKM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases. 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has also been investigated for its potential applications in the field of material science, where it has been shown to exhibit unique properties that make it suitable for the development of new materials with advanced properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the immune response. 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has been shown to inhibit the production of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are key mediators of the inflammatory response. 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has also been shown to modulate the activity of immune cells, including macrophages and T-cells, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, which are key mediators of the inflammatory response. 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has also been shown to reduce pain and fever in animal models, indicating its potential as a therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic effects, as well as its unique properties as a chemical compound. However, 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide also has several limitations, including its complex synthesis process, which requires specialized equipment and expertise, as well as its potential toxicity, which requires careful handling and safety precautions.

Future Directions

2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide has significant potential for further research and development in various fields, including medicinal chemistry, drug discovery, and material science. Future research could focus on the development of new drugs based on 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide for the treatment of inflammatory diseases, as well as the development of new materials with advanced properties based on 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide. Additional research is also needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide and its potential applications in various fields.

Synthesis Methods

2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide can be synthesized through a multi-step reaction process that involves the reaction of 2-chloroaniline with furfural, followed by a series of chemical reactions that lead to the final product. The synthesis of 2-(2-chlorophenyl)-N-(2-(furan-3-yl)ethyl)acetamide is a complex process that requires expertise in organic chemistry and access to specialized equipment and chemicals.

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(furan-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c15-13-4-2-1-3-12(13)9-14(17)16-7-5-11-6-8-18-10-11/h1-4,6,8,10H,5,7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQOUNUZRXJAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=COC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-N-[2-(furan-3-YL)ethyl]acetamide

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